Minimycin

Descripción general

Descripción

Minimycin, also known as Minocycline, is a tetracycline antibiotic medication used to treat a number of bacterial infections such as some occurring in certain forms of pneumonia . It is generally less preferred than the tetracycline doxycycline . This compound is also used for the treatment of acne and rheumatoid arthritis .

Synthesis Analysis

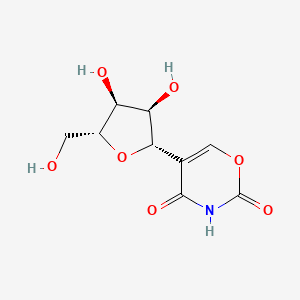

This compound is a C-nucleoside antibiotic structurally related to pseudouridine . The logic underlying the divergent biosynthesis of these interesting molecules has been obscure . A minimal 5-gene cluster (min) essential for this compound biosynthesis has been identified . A non-ribosomal peptide synthetase (MinA) governs “the switch” for the divergent biosynthesis of this compound .Molecular Structure Analysis

This compound has a unique structural system, in which the 1,3-oxazine-2,4-dione ring and the ribosyl sugar are linked via a C–C bond .Chemical Reactions Analysis

The Minisci reaction, a powerful method of CH-functionalization for heteroaromatic bases, is considered complementary to other CH-functionalization processes such as carbo-cation mediated reactions .Physical And Chemical Properties Analysis

The physical, chemical, and biological properties of this compound have been examined, and it has been found to be a new antibiotic . More detailed information about its physical and chemical properties can be found in the first part of the chapter in the reference .Aplicaciones Científicas De Investigación

Biosynthesis and Molecular Structure

Minimycin (MIN) is a C-nucleoside antibiotic structurally related to pseudouridine. Recent studies have identified a minimal 5-gene cluster essential for MIN biosynthesis. This research has unveiled that a non-ribosomal peptide synthetase (MinA) governs the divergent biosynthesis of MIN and the blue pigment indigoidine. Additionally, a unique self-resistance system in the biosynthesis pathway has been revealed, involving MinCN, MinD, and MinT functioning as safeguard enzymes. MinD, in particular, employs a novel substrate-competition strategy for self-resistance, maintaining a competition advantage over the active molecule MIN-5′-monophosphate by increasing the UMP pool in vivo (Kong et al., 2019).

Drug Discovery and Antibiotic Resistance

The study of antimicrobial substances like this compound plays a crucial role in understanding and combating antibiotic resistance. For instance, a study on aminoglycoside resistance in Gram-negative bacteria from patients in Upper Egypt showed high resistance rates to aminoglycosides like streptomycin. Such research highlights the importance of understanding the mechanisms of resistance to antibiotics like this compound, as this knowledge is essential for developing effective treatment strategies against resistant bacterial strains (Gad et al., 2011).

Applications in Biotechnology and Agriculture

This compound's molecular structure and biosynthesis have implications beyond medical applications. For instance, studies on non-medical application antibiotics like antimycin A have revealed their potential as eco-friendly biopreparations in agriculture. These antibiotics exhibit growth-promoting activities, suggesting their potential use in increasing agricultural crop yields (Boikova et al., 2019).

Biomedical Research

This compound and related antibiotics play a significant role in biomedical research, particularly in studying cellular processes and disease mechanisms. For example, antimycin A, which shares some structural similarities with this compound, has been used to study apoptosis in juxtaglomerular cells. Such studies provide valuable insights into the mechanisms of cellular death and have potential implications for understanding and treating various diseases (Park et al., 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO7/c11-1-4-5(12)6(13)7(17-4)3-2-16-9(15)10-8(3)14/h2,4-7,11-13H,1H2,(H,10,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFHNSOTFKKRAI-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)O1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186102 | |

| Record name | Minimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32388-21-9 | |

| Record name | Minimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32388-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

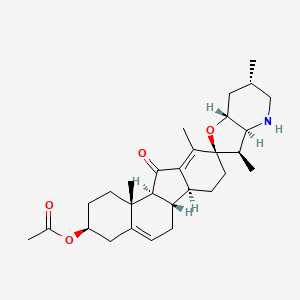

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

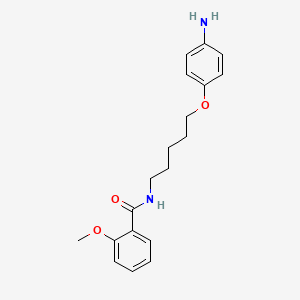

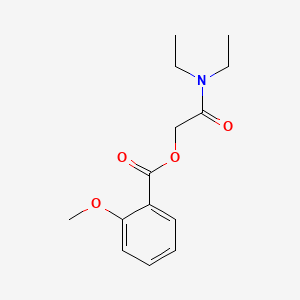

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1677062.png)

![ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1677076.png)

![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)